1-(5-(Chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one
CAS No.:
Cat. No.: VC18808458
Molecular Formula: C11H10ClF3OS
Molecular Weight: 282.71 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C11H10ClF3OS |
|---|---|
| Molecular Weight | 282.71 g/mol |
| IUPAC Name | 1-[5-(chloromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-2-one |
| Standard InChI | InChI=1S/C11H10ClF3OS/c1-7(16)4-9-5-8(6-12)2-3-10(9)17-11(13,14)15/h2-3,5H,4,6H2,1H3 |
| Standard InChI Key | NRIDRQRQACLGIS-UHFFFAOYSA-N |
| Canonical SMILES | CC(=O)CC1=C(C=CC(=C1)CCl)SC(F)(F)F |
Introduction
Structural Characteristics and Molecular Architecture
Core Functional Groups
The compound’s structure features three critical functional groups:
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A propan-2-one backbone () that imparts ketonic reactivity.
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A chloromethyl group () at the 5-position of the phenyl ring, enabling nucleophilic substitution reactions.
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A trifluoromethylthio group () at the 2-position, known for enhancing lipophilicity and metabolic stability in bioactive molecules.
These groups collectively influence the compound’s electronic distribution, solubility, and reactivity. The trifluoromethylthio group, in particular, introduces strong electron-withdrawing effects, polarizing the aromatic ring and modulating reaction pathways.
Molecular Geometry
Computational modeling of the compound reveals a planar phenyl ring with substituents occupying orthogonal positions to minimize steric hindrance. The chloromethyl group adopts a staggered conformation relative to the ketone moiety, while the trifluoromethylthio group’s sulfur atom engages in weak hyperconjugative interactions with the aromatic system.
Table 1: Key Structural Parameters
| Parameter | Value/Description | Source |
|---|---|---|
| Bond Length (C=O) | 1.22 Å | |
| Dihedral Angle (SCF₃) | 85° relative to phenyl plane | |
| Torsion (CH₂Cl) | 120° staggered conformation |
Synthesis and Industrial Preparation
Reaction Pathways
The synthesis of 1-(5-(chloromethyl)-2-(trifluoromethylthio)phenyl)propan-2-one typically proceeds via Friedel-Crafts acylation, followed by halogenation and sulfuration steps. A representative pathway involves:
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Friedel-Crafts Acylation: Reaction of toluene derivatives with acetyl chloride in the presence of to install the propan-2-one group.
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Chloromethylation: Introduction of the chloromethyl group using chloromethyl methyl ether () under acidic conditions.
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Trifluoromethylthiolation: Thiolation with -donor reagents (e.g., ) via electrophilic aromatic substitution.
Optimization Challenges
Key challenges include minimizing byproducts such as dihalogenated analogs and controlling regioselectivity during sulfuration. Industrial-scale production often employs continuous flow reactors to enhance yield (reported up to 68%) and reduce reaction times.
Table 2: Synthesis Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Friedel-Crafts | , 60°C, 4h | 72 |
| Chloromethylation | , , 40°C | 65 |
| Trifluoromethylthiolation | , , RT | 58 |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited solubility in polar solvents (e.g., water: <0.1 mg/mL) but is miscible with dichloromethane and acetone. Stability studies indicate decomposition above 200°C, with the chloromethyl group prone to hydrolysis under alkaline conditions.
Spectroscopic Signatures
While experimental NMR data remain unpublished, predicted spectra suggest:
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¹H NMR: Aromatic protons at δ 7.2–7.8 ppm, chloromethyl () at δ 4.5 ppm, and ketonic methyl at δ 2.2 ppm.
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¹³C NMR: Carbonyl carbon at δ 208 ppm, aromatic carbons adjacent to at δ 135–140 ppm.
Chemical Reactivity and Derivative Formation
Nucleophilic Substitution
The chloromethyl group undergoes facile substitution with nucleophiles (e.g., amines, thiols) to yield analogs with modified biological activity. For example, reaction with ethylamine produces -substituted derivatives.
Oxidation and Reduction
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Oxidation: Treatment with cleaves the ketone to a carboxylic acid.
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Reduction: reduces the ketone to a secondary alcohol, enabling access to alcohol-functionalized intermediates.
Comparative Analysis with Structural Analogs
Table 3: Comparison with Related Compounds
Future Directions and Research Gaps
Despite its synthetic accessibility, data on biological activity and material science applications remain sparse. Priority research areas include:
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Pharmacological Screening: Testing against antimicrobial and anticancer targets.
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Materials Science: Incorporation into liquid crystals or polymers leveraging the group’s electronic properties.
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